Home > Products > Screening Compounds P12593 > (+)-(1S,2R)-Milnacipran
(+)-(1S,2R)-Milnacipran -

(+)-(1S,2R)-Milnacipran

Catalog Number: EVT-14262857
CAS Number:
Molecular Formula: C15H22N2O
Molecular Weight: 246.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(+)-(1S,2R)-Milnacipran is a chiral compound primarily recognized for its role as an antidepressant and a treatment for fibromyalgia. It belongs to the class of serotonin-norepinephrine reuptake inhibitors, which are used to manage major depressive disorder and chronic pain conditions. The compound is notable for its enantiomeric purity, which enhances its therapeutic efficacy and reduces potential side effects.

Source

Milnacipran was initially developed in the 1970s by the pharmaceutical company Pierre Fabre Medicament. It has been marketed under various brand names, including Savella in the United States and Ixel in other countries. The compound is synthesized through various chemical processes that ensure high purity and yield.

Classification

(+)-(1S,2R)-Milnacipran is classified as:

  • Pharmaceutical Compound: Utilized in the treatment of depression and fibromyalgia.
  • Chiral Molecule: Exhibits optical activity due to its asymmetric carbon atoms.
  • Serotonin-Norepinephrine Reuptake Inhibitor: Functions by increasing the levels of serotonin and norepinephrine in the brain.
Synthesis Analysis

The synthesis of (+)-(1S,2R)-Milnacipran involves several steps that can vary based on the method employed. Common methods include:

  1. Catalytic Asymmetric Cyclopropanation: This method has been reported to yield high enantiomeric purity using specific catalysts that facilitate the formation of the cyclopropane ring, a crucial structural component of milnacipran .
  2. Reduction Reactions: Various reductive agents such as palladium on carbon (Pd/C) under hydrogen pressure are employed to convert precursors into milnacipran hydrochloride with high yields and purity .
  3. Intermediate Formation: The synthesis often involves creating intermediates that undergo further reactions, such as salification or additional reductions, to achieve the final product .

Technical Details

  • Typical Reaction Conditions: Reactions are generally carried out under mild conditions using inert solvents like methanol or dichloromethane.
  • Yield: High yields (up to 95%) are reported for various synthetic routes, indicating efficient processes suitable for industrial application .
Molecular Structure Analysis

The molecular structure of (+)-(1S,2R)-Milnacipran can be described as follows:

  • Chemical Formula: C15_{15}H21_{21}N
  • Molecular Weight: 233.34 g/mol
  • Structural Characteristics: The compound features a cyclopropane ring attached to a phenyl group and a diethylamine moiety, contributing to its pharmacological activity.

Data Representation

The structural representation can be visualized using molecular modeling software or chemical drawing tools to highlight stereochemistry and functional groups.

Chemical Reactions Analysis

(+)-(1S,2R)-Milnacipran undergoes several key reactions during its synthesis:

  1. Cyclization Reactions: Formation of the cyclopropane ring is critical; this can be achieved through various methods including cyclopropanation reactions.
  2. Reduction Reactions: The reduction of certain functional groups is essential for achieving the desired pharmacophore.
  3. Salification: The final steps often involve converting milnacipran into its hydrochloride salt form to enhance solubility and stability for pharmaceutical formulations .

Technical Details

  • Reagents Used: Common reagents include thionyl chloride for chlorination steps and sodium methylate for deprotonation processes.
  • Monitoring Techniques: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are routinely used to monitor reaction progress and purity .
Mechanism of Action

The mechanism of action of (+)-(1S,2R)-Milnacipran involves:

  • Inhibition of Neurotransmitter Reuptake: The compound selectively inhibits the reuptake of serotonin and norepinephrine at neuronal synapses, leading to increased levels of these neurotransmitters in the synaptic cleft.
  • Impact on Mood Regulation: By enhancing serotonergic and noradrenergic transmission, milnacipran helps alleviate symptoms of depression and anxiety.

Data Insights

Clinical studies have shown that milnacipran effectively improves mood and reduces pain perception in patients with fibromyalgia by modulating these neurotransmitter systems.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Melting Point: Approximately 95°C .
  • Solubility: Soluble in water, methanol, and ethanol; sparingly soluble in organic solvents like chloroform.

Chemical Properties

Applications

(+)-(1S,2R)-Milnacipran has several scientific applications:

  1. Pharmaceutical Use: Primarily prescribed for major depressive disorder and fibromyalgia management.
  2. Research Tool: Used in studies investigating serotonin-norepinephrine dynamics and their role in mood disorders.
  3. Analytical Chemistry: Employed as a standard compound in chiral separation studies using techniques like HPLC .
Introduction to (+)-(1S,2R)-Milnacipran in Academic Research

Historical Context and Discovery Milestones

The development trajectory of milnacipran and its enantiomers reflects significant milestones in psychopharmacology and analgesic research:

  • 1980s - Initial Synthesis: Milnacipran was first synthesized in the 1980s by scientists at Pierre Fabre Laboratories as part of a strategic effort to develop novel antidepressants with improved tolerability profiles compared to tricyclic antidepressants (TCAs). The compound emerged from systematic structural exploration of phenethylamine derivatives designed to inhibit monoamine reuptake without significant receptor affinity [3] [4].

Table 1: Key Historical Milestones in Milnacipran Research

YearMilestoneResearch Significance
1980sInitial synthesis at Pierre Fabre LaboratoriesEmergence of novel phenethylamine-based SNRI structural class
1996First medical approval (France) for depressionValidation of SNRI mechanism for mood disorders
2001Enantiomeric resolution achievedEnabled stereospecific pharmacological characterization
2009FDA approval for fibromyalgia (racemate)Established SNRIs for central sensitization syndromes

Structural Uniqueness and Stereochemical Significance

(+)-(1S,2R)-Milnacipran possesses distinctive structural characteristics that confer unique pharmacological properties:

  • Cyclopropane Ring Scaffold: The molecule features a rigid cyclopropane ring system with specific stereochemical orientations at positions C1 and C2. This constrained structure differs markedly from the flexible chain structures of other SNRIs like venlafaxine or duloxetine, potentially influencing its binding geometry within monoamine transporter proteins. The cyclopropane moiety imposes conformational restrictions that may enhance transporter binding specificity and reduce interactions with unrelated receptor systems [3] [4].

  • Absolute Configuration: The (1S,2R) absolute configuration defines the three-dimensional orientation of functional groups around the chiral centers. This specific spatial arrangement creates a molecular topology that exhibits preferential affinity for the norepinephrine transporter (NET) over the serotonin transporter (SERT), distinguishing it from both its enantiomeric counterpart and many other clinically employed SNRIs [2] [4].

  • Molecular Pharmacology Implications: The spatial orientation of the aminomethyl group relative to the carbonyl function in the (1S,2R) configuration creates optimal geometry for interaction with key residues within the norepinephrine transporter binding pocket. Molecular modeling studies suggest this configuration establishes hydrogen bonding with aspartic acid (Asp75) and phenylalanine (Phe72) residues in human NET, while simultaneously avoiding steric clashes that reduce affinity in the alternative enantiomer [4].

Role in Serotonin-Norepinephrine Reuptake Inhibition (SNRI) Research

(+)-(1S,2R)-Milnacipran has served as a crucial pharmacological probe for elucidating differential contributions of norepinephrine versus serotonin reuptake inhibition in pain modulation and mood regulation:

  • Distinct Neurotransmitter Selectivity Profile: This enantiomer exhibits a pronounced preference for norepinephrine reuptake inhibition (approximately 3-fold greater potency for NET versus SERT), establishing it as one of the most noradrenergically selective SNRIs. In vitro studies utilizing human cloned transporters demonstrated an inhibition constant (Kᵢ) of 100 nM for NET compared to 200 nM for SERT, creating a distinctive 1:2 NE:5-HT reuptake inhibition ratio [2] [4]. This contrasts with other SNRIs like duloxetine, which typically show 10-fold greater serotonin reuptake inhibition potency.

  • Central Sensitization Research: Investigations utilizing (+)-(1S,2R)-milnacipran have been instrumental in establishing the noradrenergic component as critical for attenuating central sensitization in chronic pain states. Preclinical models including nerve ligation-induced neuropathy and formalin tests demonstrated that selective noradrenergic potentiation more effectively reverses pain hypersensitivity than isolated serotonergic mechanisms. In these models, (+)-(1S,2R)-milnacipran significantly reduced allodynia and hyperalgesia, effects substantially diminished when noradrenergic signaling was pharmacologically blocked [2].

  • Comparative Pharmacodynamics: Research on this enantiomer has enabled precise dissection of SNRI mechanisms independent of off-target receptor effects. Unlike tricyclic antidepressants that interact with histaminic, cholinergic, and adrenergic receptors, (+)-(1S,2R)-milnacipran shows negligible affinity (Kᵢ > 10,000 nM) for H₁, α₁, D₂, and mACh receptors, establishing it as a pharmacologically "clean" probe for isolating reuptake inhibition effects [1] [2].

  • Cognitive Function Investigations: Emerging evidence indicates that (+)-(1S,2R)-milnacipran enhances cognitive performance in animal models of executive dysfunction, likely through prefrontal cortex norepinephrine modulation. Unlike serotonergically-predominant antidepressants that may impair cognitive function, this noradrenergically-enriched enantiomer improved working memory and attentional set-shifting in rodent cognition models, suggesting potential applications beyond mood and pain regulation [2].

Table 2: Comparative Neurotransmitter Reuptake Inhibition Profiles

Pharmacological AgentNorepinephrine Reuptake Inhibition (Kᵢ, nM)Serotonin Reuptake Inhibition (Kᵢ, nM)NE:5-HT Selectivity Ratio
(+)-(1S,2R)-Milnacipran1002001:2
Racemic Milnacipran2001002:1
Duloxetine110.81:14
Venlafaxine2480821:30
  • Therapeutic Translation: The research insights gained from (+)-(1S,2R)-milnacipran directly informed the development of levomilnacipran (the levorotatory enantiomer with (1S,2R) configuration), which received FDA approval for major depressive disorder in 2013. Levomilnacipran retains the potent noradrenergic activity and stereochemical advantages identified in basic research on (+)-(1S,2R)-milnacipran, demonstrating how enantiomer-specific pharmacological profiling can lead to optimized therapeutics [3] [4].

  • Neuroplasticity Research: Recent investigations indicate that (+)-(1S,2R)-milnacipran enhances hippocampal long-term potentiation (LTP) in animal models of impaired synaptic plasticity. These effects appear mediated primarily through β-adrenergic receptor activation coupled with enhanced brain-derived neurotrophic factor (BDNF) signaling. Such findings position this enantiomer as a valuable tool for investigating noradrenergic regulation of neuroplasticity mechanisms relevant to both depression recovery and chronic pain sensitization [2].

  • BACE-1 Inhibitory Potential: Emerging biochemical studies suggest that (+)-(1S,2R)-milnacipran may function as a beta-site amyloid precursor protein cleaving enzyme-1 (BACE-1) inhibitor. This unexpected activity, discovered through molecular screening assays, indicates potential applications in Alzheimer's disease research and positions this enantiomer as a novel structural template for developing dual-mechanism agents targeting both monoamine systems and amyloid pathology [3].

Properties

Product Name

(+)-(1S,2R)-Milnacipran

IUPAC Name

(1S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

InChI

InChI=1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3/t13?,15-/m1/s1

InChI Key

GJJFMKBJSRMPLA-AWKYBWMHSA-N

Canonical SMILES

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2

Isomeric SMILES

CCN(CC)C(=O)[C@]1(CC1CN)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.